molecular formula C8H7BrO3 B2496980 2-Bromo-6-hydroxy-4-methoxybenzaldehyde CAS No. 861668-41-9

2-Bromo-6-hydroxy-4-methoxybenzaldehyde

Cat. No. B2496980
CAS RN: 861668-41-9
M. Wt: 231.045
InChI Key: WZYSSGJTZNNOMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde, such as methyl 4-bromo-2-methoxybenzoate, involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification. This process can achieve an overall yield of about 47% with a purity of 99.8% by GC (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-Bromo-2-hydroxybenzaldehyde, reveals nearly planar molecules. X-ray diffraction studies show that depending on the substituents, these compounds form either centrosymmetric dimers or infinite chains in their crystal structure (Y. Chumakov et al., 2014).

Chemical Reactions and Properties

2-Hydroxybenzaldehydes, akin to this compound, react efficiently with various alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst system. This reaction, which involves the cleavage of the aldehyde C–H bond, yields 2-alkenoylphenols with good to excellent yields. The regioselectivity of these reactions can be influenced by the substituents on the acetylene (Ken Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of compounds structurally similar to this compound, such as their crystal structures and polymorphs, have been studied extensively. A new polymorph of 2-bromo-5-hydroxybenzaldehyde was reported, showcasing the hydrogen bonding and the spatial arrangement in the crystal lattice (M. Silva et al., 2004).

Chemical Properties Analysis

The chemical properties, such as the reactivity and functional group transformations of this compound, can be inferred from studies on related compounds. For instance, the reaction of 2-hydroxybenzaldehydes with alkynes and the subsequent product formation illustrate the chemical versatility and reactivity of these compounds. Such reactions are pivotal for synthesizing various organic molecules and intermediates with potential applications in medicinal chemistry and material science (Ken Kokubo et al., 1999).

Scientific Research Applications

Antioxidant Activity and Synthesis of Derivatives

2-Bromo-6-hydroxy-4-methoxybenzaldehyde has been utilized in the synthesis of various chalcone derivatives. The process involved bromination of vanillin, followed by Claisen-Schmidt condensation to produce compounds such as 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone. These synthesized compounds, including derivatives of this compound, were evaluated for their antioxidant activities using the DPPH method. The findings demonstrated that these compounds exhibit significant antioxidant properties, making them potential candidates for further research in areas such as oxidative stress and free radical-related diseases (Rijal, Haryadi, & Anwar, 2022).

Structural Analysis and Inhibition Properties

This compound and its derivatives have been synthesized and characterized through methods like X-ray diffraction. These molecules exhibit planar structures, with bulky substituents influencing their conformation. Studies have shown that depending on the substituents, these compounds can form centrosymmetric dimers or infinite chains. Interestingly, certain derivatives selectively inhibit the growth of human myeloid leukemia HL60 cells, indicating potential medicinal applications in cancer therapy (Chumakov et al., 2014).

Synthesis and Application in Drug Discovery

This compound has been mentioned in the context of synthesizing methyl 4-bromo-2-methoxybenzoate, a compound that was synthesized with an overall yield of about 47% and a purity of 99.8%. The process involved bromination and hydrolysis steps, indicating the compound's role in complex organic synthesis, which could be relevant in pharmaceutical and medicinal chemistry (Bing-he, 2008).

Synthesis of Benzothiophenes and Benzisothiazoles

This compound can be used as a precursor in the synthesis of various benzothiophenes and benzisothiazoles. These compounds have been synthesized through condensation reactions and have been characterized using spectroscopic and crystallographic techniques. Such compounds find applications in material science and potentially in pharmaceuticals due to their unique structural properties (Rahman & Scrowston, 1983).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral . It is recommended to be stored under an inert atmosphere at temperatures between 2-8°C .

properties

IUPAC Name

2-bromo-6-hydroxy-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYSSGJTZNNOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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